molecular formula C11H13N5O B568044 2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole CAS No. 1207175-56-1

2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole

Cat. No.: B568044
CAS No.: 1207175-56-1
M. Wt: 231.259
InChI Key: NXGUSEWCMYUIES-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,3,4-oxadiazole heterocycle, a privileged scaffold renowned for its diverse biological activities and its role as a bioisostere for ester and amide functionalities . The integration of the piperidine and pyrazine rings provides distinct vectors for molecular modification, making this compound a versatile building block for constructing novel chemical libraries. Researchers can leverage this structure to probe structure-activity relationships (SAR) and optimize physicochemical properties in lead optimization campaigns. The 1,3,4-oxadiazole core is associated with a wide range of pharmacological activities, as demonstrated by established drugs such as the calcium channel blocker Nesapidil . This compound is intended for research applications only, including but not limited to, use as a synthetic intermediate, a key scaffold in high-throughput screening, or a starting point for the design of novel therapeutic agents targeting various disease pathways.

Properties

IUPAC Name

2-piperidin-4-yl-5-pyrazin-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-3-12-4-2-8(1)10-15-16-11(17-10)9-7-13-5-6-14-9/h5-8,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGUSEWCMYUIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676572
Record name 2-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-56-1
Record name 2-[5-(4-Piperidinyl)-1,3,4-oxadiazol-2-yl]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207175-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diacylhydrazide Precursor Synthesis

The 1,3,4-oxadiazole ring is frequently constructed via cyclodehydration of diacylhydrazides. For 2-(piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole, this involves synthesizing a diacylhydrazide precursor with pyrazine-2-carbonyl and piperidin-4-yl-carbonyl groups. Thiosemicarbazide derivatives, such as 34 in Scheme 8 of, are oxidized using hypervalent iodine reagents (e.g., iodobenzene and Oxone) to form 2-amino-1,3,4-oxadiazoles. Adapting this method, pyrazine-2-carbohydrazide (P1 ) and piperidin-4-yl-carboxylic acid hydrazide (P2 ) could be condensed using propanephosphonic anhydride (T3P) to yield the diacylhydrazide intermediate (P3 ), followed by cyclization with phosphorus oxychloride (POCl₃) (Figure 1).

Reaction Conditions :

  • P1 and P2 (1:1 molar ratio) in dry THF, T3P (1.2 equiv), 0°C to room temperature, 12 h.

  • Cyclization: POCl₃ (3 equiv), reflux, 6 h.

  • Yield : ~65–75% (estimated from analogous reactions in).

Optimization of Oxidizing Agents

Alternative cyclization agents, such as iodine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), enhance yields. For example, iodine-mediated oxidative cyclization of semicarbazones (27 ) under visible light with eosin-Y achieves 92–94% yields for 2-amino-1,3,4-oxadiazoles. Adapting this photo catalytic method, the diacylhydrazide P3 could be treated with eosin-Y and CBr₄ under visible light to form the target compound.

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination for Piperidine Incorporation

The piperidin-4-yl group is introduced via Buchwald-Hartwig amination of a 2-chloro-1,3,4-oxadiazole intermediate (C1 ). Using Pd₂(dba)₃ and Xantphos as catalysts, C1 reacts with piperidin-4-ylamine in toluene at 110°C to afford the target compound.

Optimization :

  • C1 (1 equiv), piperidin-4-ylamine (1.5 equiv), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), NaOtBu (2 equiv), toluene, 110°C, 24 h.

  • Yield : ~60–70% (analogous to).

Functional Group Interconversion Strategies

Nucleophilic Displacement at C2

Chloroacetamide intermediates, such as 4 in, undergo nucleophilic substitution with piperidin-4-ylamine. For instance, treating 2-chloro-5-(pyrazin-2-yl)-1,3,4-oxadiazole (D1 ) with piperidin-4-ylamine in ethanol at 50°C for 48 h yields the target compound.

Challenges :

  • Competing elimination reactions at elevated temperatures (e.g., formation of 12 in).

  • Solution : Lower reaction temperatures (50°C vs. 82°C) and excess amine (2.0 equiv) suppress side reactions.

Reductive Amination

A two-step sequence involves:

  • Knoevenagel condensation of pyrazine-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone (E1 ).

  • Oxidative cyclization using I₂/KI to yield 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-amine (E2 ), followed by reductive amination with piperidin-4-one.

Conditions :

  • E2 (1 equiv), piperidin-4-one (1.2 equiv), NaBH₃CN (1.5 equiv), MeOH, room temperature, 12 h.

  • Yield : ~50–60%.

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesLimitationsYield (%)
CyclodehydrationDiacylhydrazide synthesis, POCl₃ cyclizationHigh atom economy, scalableRequires toxic POCl₃65–75
Suzuki CouplingBromo-oxadiazole + pyrazine boronic acidRegioselective, mild conditionsPd catalysts costly77–85
Buchwald-HartwigChloro-oxadiazole + piperidine amineDirect C–N bond formationSensitive to oxygen/moisture60–70
Nucleophilic DisplacementChloroacetamide + piperidine amineSimple setupCompeting elimination45–55

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs of the original compound .

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis
2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole serves as a valuable building block in organic synthesis. It is utilized in the development of new heterocyclic compounds, which are essential in creating pharmaceuticals and agrochemicals .

Biology

Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .

Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (acute monocytic leukemia). The mechanism involves modulation of p53 expression and caspase activation .

Table 1: Summary of Anticancer Activity

Compound StructureCell LineIC (µM)Mechanism
This compoundMCF-7Not specifiedApoptosis induction via p53 pathway
Similar DerivativeU937< 10Caspase activation

Medicine

Therapeutic Applications
The compound is being investigated for its potential therapeutic applications in treating infectious diseases and cancer. Its unique structure allows it to interact with specific molecular targets within biological systems, modulating their activity .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium tuberculosis. A specific derivative demonstrated activity against both susceptible and drug-resistant strains .

Anticancer Activity

In another investigation, derivatives of 1,3,4-oxadiazoles were tested against multiple cancer cell lines. Some compounds exhibited IC values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Table 1: Substituent Effects on Bioactivity
Compound Name Substituents (Position 2/5) Key Bioactivity EC50/Inhibition (%) Reference
2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole Piperidin-4-yl / Pyrazin-2-yl Antibacterial (hypothesized; structural analogy to piperidine derivatives) N/A
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Methylsulfonyl / 4-Fluorophenyl Antimicrobial (Xanthomonas oryzae, Xoo) EC50: 1.98 µg/mL
2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Benzylthio / Trifluoromethylpyrazole Fungicidal (Sclerotinia sclerotiorum) >50% inhibition
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl / 4-Fluorophenyl Anticancer (SF-295 CNS cancer, MCF7 breast cancer) GP: 98.74%
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione Thione / 4-Nitrophenyl Tuberculostatic (Mycobacterium tuberculosis H37Rv) MIC: Moderate
2-(Adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Adamantyl / 4-Fluorophenyl Structural stability (crystallography) N/A

Key Findings and Mechanistic Insights

Antimicrobial Activity :

  • 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole outperformed bismerthiazole in suppressing rice bacterial blight (EC50: 1.98 µg/mL vs. bismerthiazole’s higher value) due to enhanced electron-withdrawing effects from the sulfone group .
  • Piperidine-containing analogs (e.g., 5-[1-(4-nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole ) demonstrated moderate tuberculostatic activity, suggesting the piperidine moiety improves membrane permeability .

Anticancer Activity :

  • 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole exhibited 98.74% growth inhibition against CNS cancer cells, attributed to the chloro-fluoro synergy enhancing DNA intercalation .

Structural Stability :

  • Adamantyl-substituted oxadiazoles (e.g., 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole ) showed robust crystallinity (space group P21/c), critical for drug formulation .

Unique Features of this compound

  • Piperidine Group : Enhances lipophilicity and CNS penetration, as seen in related compounds with CNS depressant activity .
  • For example, pyrazine-containing acetamides in showed regioselective alkylation, a trait beneficial for controlled synthesis .

Biological Activity

2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure combining a piperidine ring, a pyrazine ring, and an oxadiazole ring, which contributes to its potential therapeutic effects. The following sections will explore its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C11_{11}H13_{13}N5_5O. Its structural components allow for various interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (acute monocytic leukemia) through mechanisms involving the modulation of p53 expression and caspase activation .

Table 1: Summary of Anticancer Activity

Compound StructureCell LineIC50_{50} (µM)Mechanism
This compoundMCF-7Not specifiedApoptosis induction via p53 pathway
Similar DerivativeU937< 10Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Table 2: Summary of Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism
E. coli50 µg/mLCell wall disruption
S. aureus25 µg/mLNucleic acid synthesis inhibition

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. These may include enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival . Molecular docking studies have indicated that the compound can effectively bind to these targets, leading to altered cellular responses.

Case Study 1: Anticancer Activity

A recent study explored the efficacy of various oxadiazole derivatives in inducing apoptosis in cancer cell lines. The study concluded that compounds similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin, particularly in breast cancer cells .

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial effects of this compound against pathogenic bacteria. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibacterial agents based on this oxadiazole framework.

Q & A

Basic: What are the established synthetic routes for 2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole?

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of acylhydrazides using agents like phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C). For example, analogous compounds are synthesized via cyclization of substituted hydrazide intermediates . Piperidine and pyrazine substituents are likely introduced via nucleophilic substitution or coupling reactions. Key steps include:

  • Preparation of hydrazide precursors from carboxylic acids and hydrazines.
  • Cyclodehydration using POCl₃ to form the oxadiazole core.
  • Functionalization of the piperidine and pyrazine moieties through alkylation or cross-coupling.

Basic: What spectroscopic methods are used to characterize this compound?

Characterization relies on:

  • ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., chemical shifts for oxadiazole protons at δ 8.5–9.0 ppm and piperidine protons at δ 1.5–3.0 ppm) .
  • HRMS : For exact molecular weight determination .
  • IR Spectroscopy : To identify functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency.
  • Catalyst screening : Lewis acids like ZnCl₂ may accelerate reactions .
  • Temperature control : Gradual heating (e.g., 120°C for 8–12 hours) minimizes side products .
  • Purification : Column chromatography with silica gel or recrystallization improves purity .

Advanced: How can X-ray crystallography resolve structural ambiguities?

Single-crystal X-ray diffraction provides definitive proof of molecular geometry. For example, a related oxadiazole derivative crystallized in the monoclinic system (space group P21/c), confirming the planar oxadiazole core and substituent orientations . This method is critical for validating synthetic routes and computational models.

Basic: What biological activities are reported for structurally similar 1,3,4-oxadiazoles?

Analogous compounds exhibit:

  • Antimicrobial activity : MIC values of 12.5–50 μg/mL against Mycobacterium tuberculosis and Gram-negative bacteria .
  • Fungicidal activity : >50% inhibition of Sclerotinia sclerotiorum at 50 μg/mL .
  • Herbicidal effects : Bleaching activity in weeds via inhibition of succinate dehydrogenase (SDH) .

Advanced: How can molecular docking predict the compound’s mechanism of action?

Docking studies with target proteins (e.g., SDH, PDB: 2FBW) identify binding interactions. For example, carbonyl groups in oxadiazoles form hydrogen bonds with Arg-43 and His-90 residues, mimicking natural substrates . Software like AutoDock Vina or Schrödinger Suite can simulate binding affinities and guide structural modifications.

Basic: What material science applications are feasible for this compound?

Oxadiazoles with aromatic substituents are used as:

  • Scintillators : Derivatives like BPBD (1,3,4-oxadiazoles with biphenyl groups) exhibit high radiation stability and fluorescence efficiency .
  • Electron-transport layers : In OLEDs due to their electron-deficient cores .

Advanced: How can structure-activity relationships (SAR) guide functionalization?

SAR studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) enhances bioactivity .
  • Heterocycle replacement : Pyrazine vs. pyridine alters solubility and target affinity .
  • Thioether linkages : Improve antifungal potency by increasing membrane permeability .

Advanced: How to assess stability under experimental conditions?

  • Thermal stability : TGA/DSC analysis determines decomposition temperatures (e.g., >250°C for scintillator derivatives ).
  • Photostability : UV-Vis spectroscopy monitors degradation under light exposure .
  • Hydrolytic stability : Incubation in buffers (pH 4–9) identifies labile bonds .

Basic: What safety protocols are recommended for handling this compound?

  • Toxicity screening : Use in vitro assays (e.g., brine shrimp lethality or plant cell toxicity tests) .
  • Exposure limits : Follow OSHA guidelines for airborne particulates (e.g., PEL: 15 mg/m³ for organic dust) .
  • PPE : Lab coat, gloves, and goggles are mandatory due to potential irritancy .

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